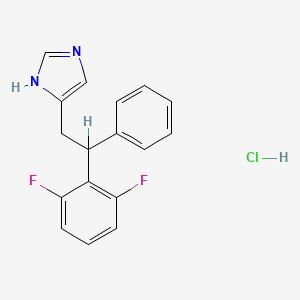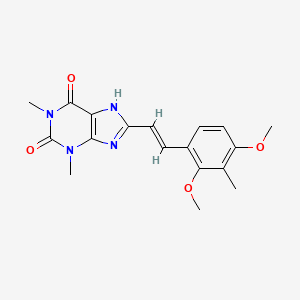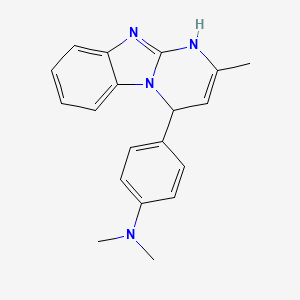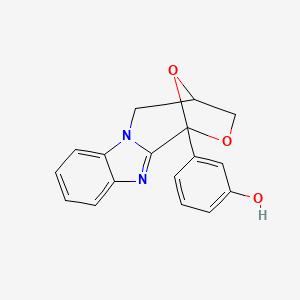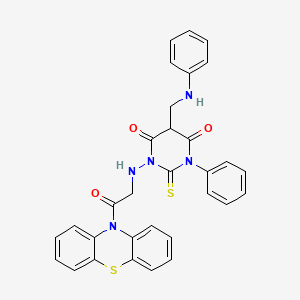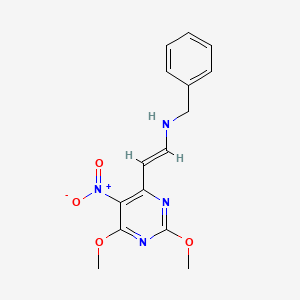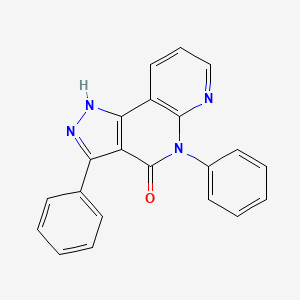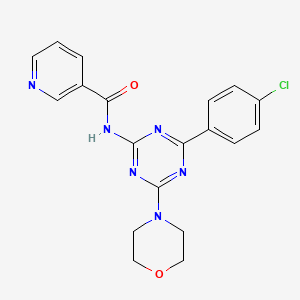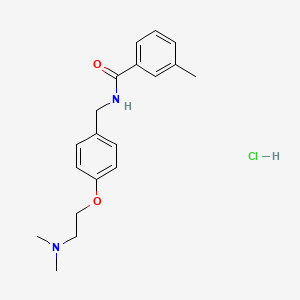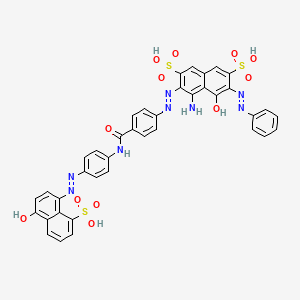
1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmaceutical activities
Méthodes De Préparation
The synthesis of 1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the trimethoxyphenyl group can be modified. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmaceutical properties are explored for developing new drugs, particularly those targeting neurological and cardiovascular systems.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- involves its interaction with specific molecular targets. The trimethoxyphenyl group may interact with enzyme active sites or receptor binding domains, while the piperazine ring can enhance the compound’s binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- can be compared with other piperazine derivatives such as:
1-(2-Hydroxyethyl)piperazine: Lacks the trimethoxyphenyl and sulfonyl groups, resulting in different chemical properties and applications.
4-(2-(Phenylsulfonyl)ethyl)piperazine: Similar structure but without the trimethoxy groups, leading to variations in biological activity and reactivity.
1-(2-(2,3,4-Trimethoxyphenyl)ethyl)piperazine:
The unique combination of the trimethoxyphenyl, sulfonyl, and piperazine moieties in 1-Piperazineethanol, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
103595-56-8 |
|---|---|
Formule moléculaire |
C17H28N2O6S |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-[4-[2-(2,3,4-trimethoxyphenyl)sulfonylethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H28N2O6S/c1-23-14-4-5-15(17(25-3)16(14)24-2)26(21,22)13-11-19-8-6-18(7-9-19)10-12-20/h4-5,20H,6-13H2,1-3H3 |
Clé InChI |
YYPOZNOBTXSDJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)S(=O)(=O)CCN2CCN(CC2)CCO)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


